molecular formula C12H18O B14223384 (5S)-6-Ethenylidenedec-3-YN-5-OL CAS No. 651020-95-0

(5S)-6-Ethenylidenedec-3-YN-5-OL

Cat. No.: B14223384
CAS No.: 651020-95-0
M. Wt: 178.27 g/mol
InChI Key: RLPDSDLJUCLCCA-LBPRGKRZSA-N
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Description

(5S)-6-Ethenylidenedec-3-YN-5-OL is an organic compound with a unique structure characterized by the presence of an ethenylidene group, a triple bond, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-6-Ethenylidenedec-3-YN-5-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation, Wittig reaction, and selective reduction to yield the desired compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

(5S)-6-Ethenylidenedec-3-YN-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The ethenylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst is often used for hydrogenation.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the triple bond results in an alkene or alkane.

Scientific Research Applications

(5S)-6-Ethenylidenedec-3-YN-5-OL has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5S)-6-Ethenylidenedec-3-YN-5-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the ethenylidene and triple bond moieties can participate in various chemical reactions. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (5S)-6-Methylenedec-3-YN-5-OL: Similar structure but with a methylene group instead of an ethenylidene group.

    (5S)-6-Ethenylidenedodec-3-YN-5-OL: Similar structure but with a longer carbon chain.

Uniqueness

(5S)-6-Ethenylidenedec-3-YN-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

651020-95-0

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-4-7-9-11(6-3)12(13)10-8-5-2/h12-13H,3-5,7,9H2,1-2H3/t12-/m0/s1

InChI Key

RLPDSDLJUCLCCA-LBPRGKRZSA-N

Isomeric SMILES

CCCCC(=C=C)[C@H](C#CCC)O

Canonical SMILES

CCCCC(=C=C)C(C#CCC)O

Origin of Product

United States

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